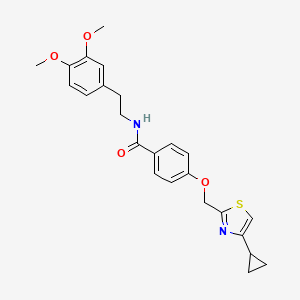
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3,4-dimethoxyphenethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3,4-dimethoxyphenethyl)benzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) activity, which plays an important role in epigenetic regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
Paeonol Derivatives and Pharmacological Activities
Paeonol, which shares a methoxy functional group with the compound , has a broad range of pharmacological activities. Research on paeonol derivatives has shown promising antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects. This suggests that derivatives of complex molecules with methoxy groups, such as the compound you're interested in, might also exhibit diverse biological activities worth exploring (Wang et al., 2020).
Application of Non-Oxidizing Biocides in Reverse Osmosis Systems
While not directly related to the compound , the study on non-oxidizing biocides in reverse osmosis polyamide membrane systems emphasizes the importance of identifying compounds with specific functionalities that can prevent biofouling without damaging the membranes or producing harmful byproducts. This research area could be relevant if the compound exhibits biocidal properties or could be modified for such applications (Da-Silva-Correa et al., 2022).
Advanced Oxidation Processes for Organic Pollutant Degradation
Research on advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the potential for certain compounds to act as mediators or catalysts in environmental remediation technologies. If the compound or its derivatives have redox-active properties, they could contribute to the development of new AOPs for water treatment (Qutob et al., 2022).
Enzymatic Remediation of Organic Pollutants
The use of enzymes, in conjunction with redox mediators, for the degradation of recalcitrant compounds in wastewater presents a unique application area that could be relevant if the compound or its derivatives have enzymatic modulatory or mediator roles. This approach is gaining interest for its specificity and reduced environmental impact (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-28-21-10-3-16(13-22(21)29-2)11-12-25-24(27)18-6-8-19(9-7-18)30-14-23-26-20(15-31-23)17-4-5-17/h3,6-10,13,15,17H,4-5,11-12,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWXVUGKKCJDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

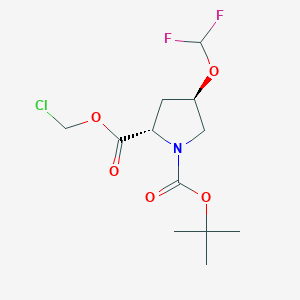
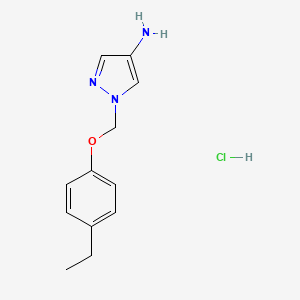
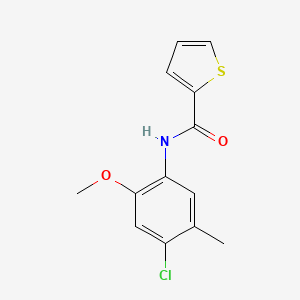

![4-Bromo-1-[[1-[(2-fluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2561944.png)
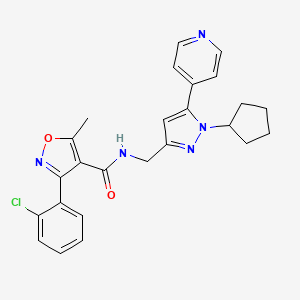
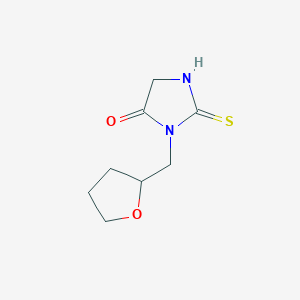
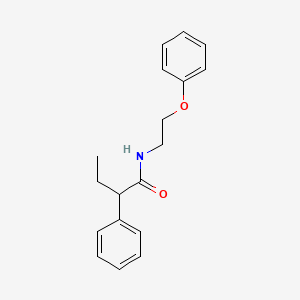
![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![3-[(2R,5R)-5-Ethyl-2-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561955.png)


![(2-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2561959.png)